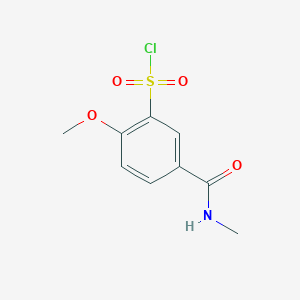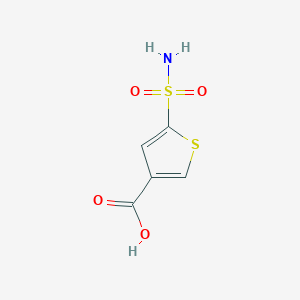
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride” is a complex organic compound. It contains a benzene ring which is substituted with a methoxy group, a methylcarbamoyl group, and a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy, methylcarbamoyl, and sulfonyl chloride groups would be attached to this ring .Chemical Reactions Analysis
Sulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids . The reactivity of the other functional groups would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would likely make it reactive and potentially hazardous . The methoxy group might influence its solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Optimization of Intermediates
Research indicates that compounds similar to 2-methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride serve as vital intermediates in the synthesis of various chemicals. For instance, the process optimization for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, involves etherification, sulfonyl chloride formation, amine reaction, and esterification steps. Optimizing conditions such as molar ratios, reaction times, and temperatures led to significant improvements in yields, highlighting the importance of methodical process development in chemical synthesis (W. Xu, C. Guo, Tao Li, Si-Quan Liu, 2018).
Development of Novel Synthetic Routes
Innovations in synthetic chemistry often involve the development of new routes for producing chemical compounds. A study on the synthesis of sulfonyl chlorides presents a novel approach to synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating the versatility and efficiency of new synthetic methodologies. This research underscores the continuous evolution of chemical synthesis, aimed at improving yields and simplifying procedures (Dong-Wook Kim, Y. Ko, S. H. Kim, 1992).
Advancements in Analytical Techniques
The development of sensitive fluorescence derivatization reagents for high-performance liquid chromatography represents another application area. Research on 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a reagent for alcohols demonstrates the ongoing advancements in analytical chemistry. Such reagents enable the detection and quantification of alcohols with high sensitivity, facilitating various research and quality control applications in pharmaceutical and chemical industries (Tomohiko Yoshida, Y. Moriyama, H. Taniguchi, 1992).
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chloride compounds often target proteins or enzymes in the body, reacting with amino groups to form sulfonamides .
Mode of Action
Sulfonyl chlorides are typically electrophilic and can undergo nucleophilic substitution reactions . They can react with nucleophiles, such as amines, to form sulfonamides .
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its reactivity and the specific context in which it is being used. It could potentially be used as a reagent in the synthesis of other organic compounds, particularly those containing sulfonamide or sulfonic ester functionalities .
Propiedades
IUPAC Name |
2-methoxy-5-(methylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKJPBMDDNYDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)
![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879837.png)


![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)


![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)
